

Unraveling the Metabolic Journey of DL-Glyceraldehyde-1-13C: A Technical Guide

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Compound of Interest

Compound Name: DL-Glyceraldehyde-1-13C

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **DL-Glyceraldehyde-1-13C**, a key isotopically labeled intermediate in carbohydrate metabolism. Its application as a tracer in metabolic flux analysis (MFA) offers a powerful tool for understanding cellular energetics and disease states. This document details its molecular structure, physicochemical properties, and provides a comprehensive experimental protocol for its use in metabolic studies, particularly focusing on glycolysis.

Core Properties of DL-Glyceraldehyde-1-13C

DL-Glyceraldehyde-1-13C is a stable, non-radioactive isotopologue of glyceraldehyde where the carbon atom at the first position (C1) of the aldehyde group is replaced with a ¹³C isotope. This isotopic labeling allows for the precise tracing of its metabolic fate through various biochemical pathways.

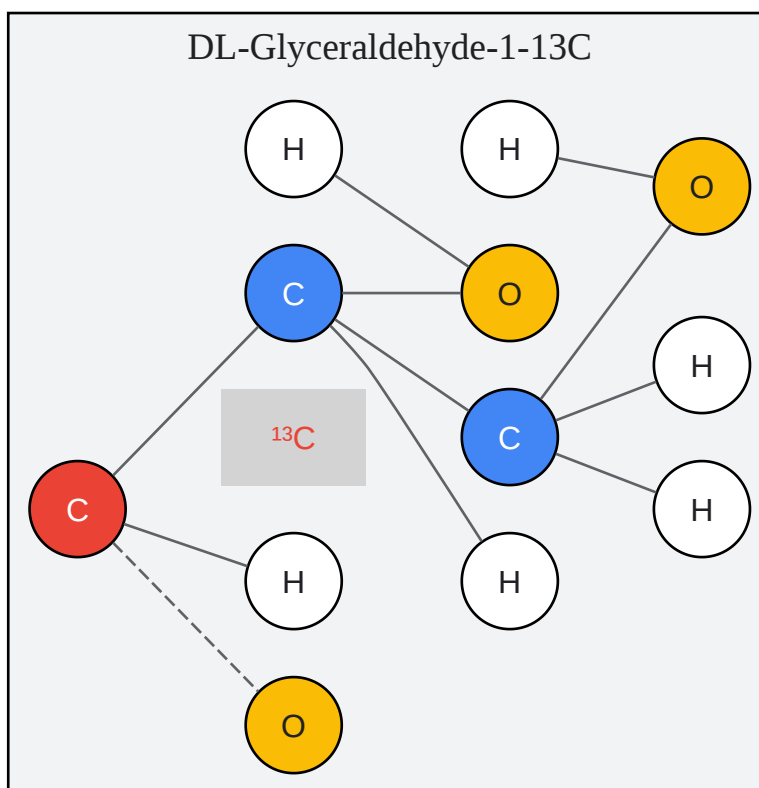
Quantitative Data Summary

The key quantitative data for **DL-Glyceraldehyde-1-13C** are summarized in the table below, providing a quick reference for experimental planning and analysis.

Property	Value	Reference
Molecular Formula	HOCH ₂ CH(OH) ¹³ CHO	[1] [2]
Molecular Weight	91.07 g/mol	[1] [2] [3]
CAS Number	70849-18-2	[1] [2] [3]
Isotopic Purity	≥99 atom % ¹³ C	[1] [2] [3]
Chemical Purity (Assay)	≥99% (CP)	[1] [2] [3]
SMILES String	OCC(O)[¹³ CH]=O	[1] [2] [3]
InChI Key	MNQZXJOMYWMBOU- OUBTZVSYSA-N	[1] [2] [3]

Molecular Structure and Visualization

The molecular structure of **DL-Glyceraldehyde-1-¹³C** features a three-carbon backbone with a hydroxyl group on the second and third carbons, and a ¹³C-labeled aldehyde group at the first carbon position. This structure is pivotal to its role as a triose phosphate precursor in glycolysis.



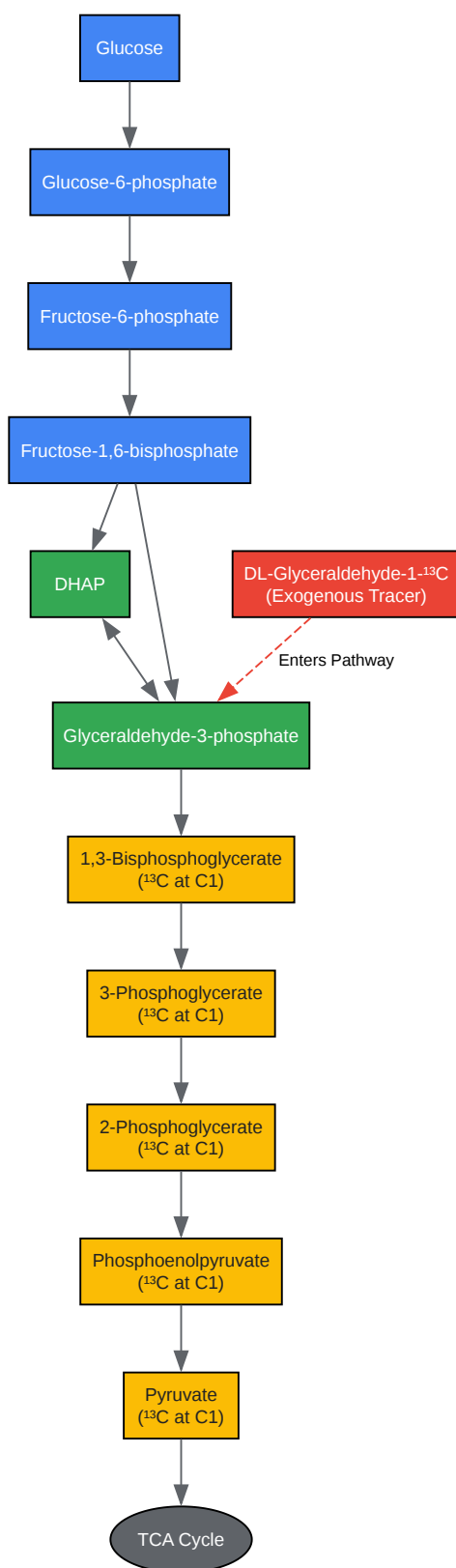
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Molecular structure of **DL-Glyceraldehyde-1- ^{13}C** .

Application in Tracing Glycolysis

DL-Glyceraldehyde is a central intermediate in glycolysis. Following the cleavage of fructose-1,6-bisphosphate, two three-carbon molecules are formed: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P).[3] DHAP is subsequently isomerized to G3P. Therefore, all glucose entering glycolysis proceeds through G3P. By introducing DL-Glyceraldehyde-1- ^{13}C , researchers can trace the flow of this specific carbon atom through the subsequent steps of glycolysis and into other interconnected metabolic pathways like the TCA cycle and pentose phosphate pathway.[1][4]

The diagram below illustrates the entry of DL-Glyceraldehyde-1- ^{13}C into the glycolytic pathway and the subsequent transfer of the ^{13}C label.



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Tracing ¹³C from DL-Glyceraldehyde-1-¹³C in Glycolysis.

Experimental Protocol: ^{13}C Metabolic Flux Analysis

The following is a generalized protocol for conducting a ^{13}C metabolic flux analysis experiment using DL-Glyceraldehyde-1- ^{13}C in cell culture. This protocol can be adapted for specific cell types and experimental questions.

Cell Culture and Isotope Labeling

- **Cell Seeding:** Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.
- **Media Preparation:** Prepare culture medium containing DL-Glyceraldehyde-1- ^{13}C . The final concentration will depend on the specific experiment and cell type but is often in the millimolar range.
- **Isotopic Steady State:** To achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites is constant, incubate the cells in the labeling medium for a predetermined duration.^[5] This duration needs to be optimized for the specific cell line and pathway of interest; for glycolysis, this can be relatively short, while for the TCA cycle it may take several hours.
- **Parallel Cultures:** Run parallel cultures with unlabeled glyceraldehyde as a control.^[6]

Metabolite Extraction

- **Quenching Metabolism:** Rapidly quench metabolic activity to preserve the in vivo metabolic state. This is typically done by aspirating the medium and washing the cells with an ice-cold saline solution.
- **Extraction:** Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells.
- **Cell Lysis:** Scrape the cells and collect the cell lysate.
- **Centrifugation:** Centrifuge the lysate to pellet cell debris and proteins.
- **Supernatant Collection:** Collect the supernatant containing the polar metabolites.

Sample Analysis

The isotopic enrichment of metabolites can be determined using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

- Gas Chromatography-Mass Spectrometry (GC-MS):
 - Derivatization: Metabolites in the extract are chemically modified (derivatized) to make them volatile for GC analysis.[\[7\]](#)
 - Injection and Separation: The derivatized sample is injected into the GC, where metabolites are separated based on their boiling points and interactions with the column.
 - Mass Analysis: The separated metabolites are ionized and their mass-to-charge ratio is determined by the MS. The relative abundance of different mass isotopologues (molecules differing only in the number of ^{13}C atoms) is measured.[\[5\]](#)
- Liquid Chromatography-Mass Spectrometry (LC-MS):
 - Chromatographic Separation: The metabolite extract is injected into an LC system, where compounds are separated based on their physicochemical properties (e.g., polarity).
 - Mass Analysis: The eluting compounds are introduced into the MS for detection and quantification of mass isotopologues. LC-MS is particularly useful for analyzing non-volatile or thermally labile metabolites.[\[7\]](#)[\[8\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: The metabolite extract is lyophilized and reconstituted in a suitable deuterated solvent.
 - Data Acquisition: ^{13}C NMR spectra are acquired. The position and splitting of peaks provide information about which carbon atoms in a molecule are labeled.[\[9\]](#)

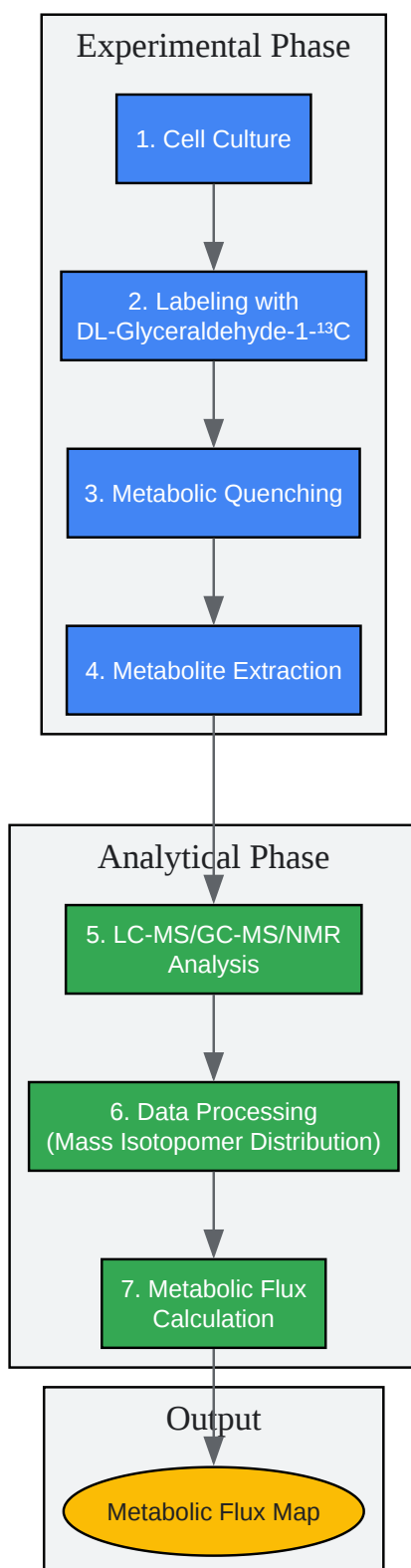
Data Analysis and Flux Calculation

- Mass Isotopomer Distribution (MID): The raw MS data is processed to determine the MID for each measured metabolite, which is the fractional abundance of each isotopologue ($\text{M}+0$, $\text{M}+1$, $\text{M}+2$, etc.).

- Metabolic Modeling: A computational model of the relevant metabolic network is constructed.
- Flux Estimation: The experimentally determined MIDs are used to constrain the computational model, and iterative algorithms are employed to estimate the intracellular metabolic fluxes that best reproduce the observed labeling patterns.[\[6\]](#)[\[10\]](#)

Experimental Workflow Visualization

The overall workflow for a ^{13}C metabolic flux analysis experiment is depicted in the following diagram.



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Workflow for ^{13}C Metabolic Flux Analysis.

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